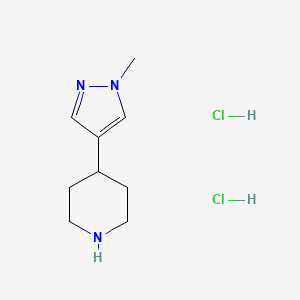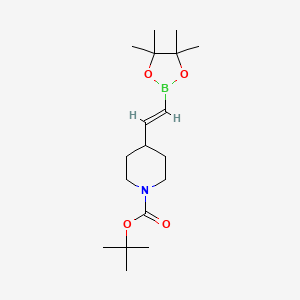
4-(2-Piperidyl)-1-Butanol
Übersicht
Beschreibung
4-(2-Piperidyl)-1-butanol is a chemical compound that is part of the piperidine class of compounds . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves several steps. The condensation of Δ1-piperideine with 3-oxoglutaric acid produces 4-(2-piperidyl)acetoacetic acid, which is then converted into pelletierine after a decarboxylation reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and decarboxylation . More detailed information about the specific reactions is not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
4-(2-Piperidyl)-1-Butanol: dient als Vorläufer bei der Synthese verschiedener Piperidinderivate. Diese Derivate sind in der pharmazeutischen Industrie von entscheidender Bedeutung und bilden das Rückgrat vieler Medikamente . Die Vielseitigkeit der Verbindung ermöglicht die Herstellung von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen, die für die Entwicklung neuer Medikamente unerlässlich sind.
Pharmakologische Anwendungen
Die Piperidineinheit, mit der This compound verwandt ist, findet sich in über zwanzig Klassen von Arzneimitteln wieder . Seine Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf und werden für potenzielle therapeutische Anwendungen untersucht, darunter analgetische, antimalarielle, antituberkulose und antidiabetische Eigenschaften.
Biosynthese von Pflanzenmetaboliten
In der Pflanzenbiochemie kann This compound an der Biosynthese von Sekundärmetaboliten beteiligt sein. Zum Beispiel könnte es an der Bildung von Lycopodium-Alkaloiden beteiligt sein, die in traditionellen Arzneimitteln verwendet werden und vielversprechend für die Behandlung kognitiver Störungen sind .
Manipulation von Enzymreaktionen
Die Verbindung kann verwendet werden, um Enzymreaktionen bei der Biosynthese natürlicher und unnatürlicher Moleküle zu manipulieren. Diese Manipulation ist entscheidend für die Medikamentenentwicklung, da Forscher so die Versorgung mit pharmakologisch aktiven Verbindungen erweitern können .
Chemische Biologieforschung
This compound: ist ein wertvolles Werkzeug in der chemischen Biologie, wo es verwendet werden kann, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere im Zusammenhang mit Typ-III-Polyketidsynthasen. Diese Studien können zu einem besseren Verständnis komplexer biologischer Pfade und zur Entdeckung neuer Therapeutika führen .
Entwicklung kationischer Tenside
Die strukturellen Merkmale der Verbindung machen sie für die Entwicklung kationischer Tenside geeignet. Diese Tenside finden in verschiedenen Industrien Anwendung, darunter die Pharmazie, wo sie als antimikrobielle Mittel oder zur Verbesserung der Wirkstoffabgabe eingesetzt werden können .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, such as 4-(2-piperidyl)-1-butanol, are present in more than twenty classes of pharmaceuticals . They are also found in Lycopodium alkaloids, which are known to have a variety of biological activities .
Mode of Action
Some studies suggest that piperidine derivatives may interact with various proteins and enzymes, leading to changes in cellular processes . For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Biochemical studies have suggested that compounds like this compound derive from phlegmarine, which arises from the coupling of pelletierine and 4-(2-piperidyl) acetoacetate, both of which originate from L-lysine . This suggests that this compound may be involved in the biosynthesis of Lycopodium alkaloids .
Pharmacokinetics
It is known that similar compounds, such as methylphenidate, are predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (ces1a1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This suggests that this compound may have similar ADME properties.
Result of Action
For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the stability of similar compounds, such as methylphenidate and its metabolites, has been shown to be affected by temperature . Therefore, the action, efficacy, and stability of this compound may also be influenced by environmental conditions such as temperature.
Eigenschaften
IUPAC Name |
4-piperidin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-2-6-9-5-1-3-7-10-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLSABRWGOHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)





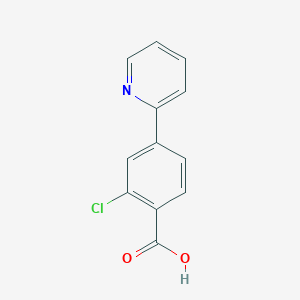
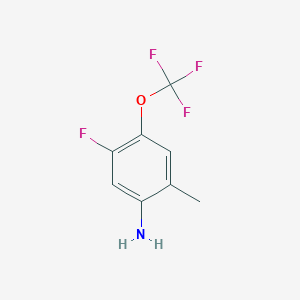
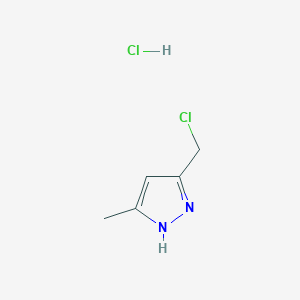

![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)

